Thalicarpine Fully Reverses 490-Fold Adriamycin Resistance via Selective P-gp Inhibition in MDR Breast Cancer Cells
Thaliblastine (TBL, thalicarpine) fully reversed 490-fold resistance to Adriamycin (AdR) in the multidrug-resistant human breast cancer cell line MCF/AdR, which overexpresses P-glycoprotein (P-gp), while the same treatment had no effect on AdR cytotoxicity in the drug-sensitive parental MCF-7 cells [1]. Mechanistic dissection revealed that this complete resistance reversal occurred without alteration of cellular glutathione levels and without inhibition of glutathione S-transferase, glutathione peroxidase, or P450 reductase—each of which is significantly elevated in MCF/AdR cells [1]. Instead, reversal was entirely explained by restoration of intracellular AdR accumulation in resistant cells [1].
| Evidence Dimension | Fold-resistance reversal of Adriamycin cytotoxicity by P-gp inhibitor |
|---|---|
| Target Compound Data | Thalicarpine (TBL): 490-fold reversal; no effect on drug-sensitive parental MCF-7 cells |
| Comparator Or Baseline | MCF/AdR cells without TBL: 490-fold AdR resistance relative to MCF-7. TBL treatment restores AdR sensitivity to parental levels. |
| Quantified Difference | Complete (490-fold) reversal in resistant cells; no sensitization in sensitive cells (selective effect) |
| Conditions | MCF/AdR multidrug-resistant human breast cancer cell line overexpressing P-gp vs. drug-sensitive parental MCF-7 cells; AdR cytotoxicity assay |
Why This Matters
This evidence establishes thalicarpine as a mechanistically clean, potent P-gp inhibitor suitable for MDR reversal research where confounding effects on glutathione-mediated resistance pathways must be excluded.
- [1] Chen G, Todorov DK, Zeller WJ. Complete Reversal by Thaliblastine of 490-Fold Adriamycin Resistance in Multidrug-Resistant (MDR) Human Breast Cancer Cells: Evidence That Multiple Biochemical Changes in MDR Cells Need Not Correspond to Multiple Functional Determinants for Drug Resistance. J Pharm Sci. 1995;84(10):1250-1254. doi:10.1002/jps.2600841017 View Source
